8-[(3-bromobenzyl)sulfanyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-[(3-bromobenzyl)thio]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-bromobenzyl)thio]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Introduction of the thioether group: This step involves the reaction of the purine core with 3-bromobenzyl chloride in the presence of a base to form the thioether linkage.
Addition of the hydroxyphenoxypropyl group: This is typically done through a nucleophilic substitution reaction, where the purine derivative reacts with 2-hydroxy-3-phenoxypropyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[(3-bromobenzyl)thio]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under mild conditions using reagents like PCC (Pyridinium chlorochromate).
Reduction: The bromobenzyl group can be reduced to a benzyl group using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-[(3-bromobenzyl)thio]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[(3-bromobenzyl)thio]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-[(3-chlorobenzyl)thio]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-[(3-fluorobenzyl)thio]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-[(3-bromobenzyl)thio]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the bromobenzyl group, which can undergo specific reactions that other halogenated derivatives may not. This makes it a valuable compound for targeted chemical synthesis and potential therapeutic applications.
Properties
Molecular Formula |
C22H21BrN4O4S |
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Molecular Weight |
517.4 g/mol |
IUPAC Name |
8-[(3-bromophenyl)methylsulfanyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C22H21BrN4O4S/c1-26-19-18(20(29)25-21(26)30)27(11-16(28)12-31-17-8-3-2-4-9-17)22(24-19)32-13-14-6-5-7-15(23)10-14/h2-10,16,28H,11-13H2,1H3,(H,25,29,30) |
InChI Key |
DDMMYGWTUDYRNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC(=CC=C3)Br)CC(COC4=CC=CC=C4)O |
Origin of Product |
United States |
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